3-amino-N-butyl-4-(butylamino)benzene-1-sulfonamide

Description

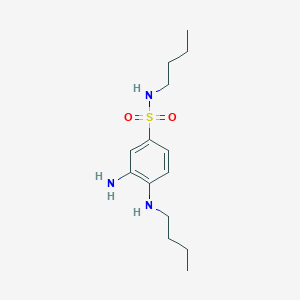

3-Amino-N-butyl-4-(butylamino)benzene-1-sulfonamide (CAS: 327092-75-1) is a sulfonamide derivative characterized by dual butylamino substituents at the 3- and 4-positions of the benzene ring. Its molecular formula is C₁₄H₂₅N₃O₂S, with a molecular weight of 299.43 g/mol .

Properties

IUPAC Name |

3-amino-N-butyl-4-(butylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O2S/c1-3-5-9-16-14-8-7-12(11-13(14)15)20(18,19)17-10-6-4-2/h7-8,11,16-17H,3-6,9-10,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRBZYFPDPMWTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)S(=O)(=O)NCCCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-butyl-4-(butylamino)benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with butylamine under controlled conditions.

Industrial Production Methods

The use of catalysts and specific reaction environments may be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-butyl-4-(butylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like alkylamines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

3-amino-N-butyl-4-(butylamino)benzene-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-butyl-4-(butylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of enzyme activity and protein interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioactivity and Selectivity

Key structural analogs include β-(butylamino)palmitol derivatives and para-substituted benzene-sulfonamides.

- β-(Butylamino)palmitol analogs exhibit strong trypanocidal activity (IC₅₀ < 70 µM) and low macrophage toxicity, with SI values exceeding reference drugs like nifurtimox (NFX) . The dual butylamino groups in the target compound may confer similar selectivity advantages.

- COX-2 inhibitors: Substituents at the para-position significantly affect activity. For example, 1c (methoxy-substituted) shows moderate COX-2 inhibition (47.1%), while bulkier groups like butylamino may alter binding affinity or solubility .

Structural and Physicochemical Properties

- Solubility: Bulky alkyl groups (e.g., butylamino) reduce aqueous solubility compared to unsubstituted sulfonamides, as seen in analogs like 1c .

- Lipophilicity : The target compound’s dual butyl chains may enhance membrane permeability but increase metabolic stability challenges .

Biological Activity

3-amino-N-butyl-4-(butylamino)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a sulfonamide, characterized by the presence of both amino and butyl groups attached to a benzene ring. Its molecular formula is . The unique combination of functional groups contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of enzyme activity, impacting various physiological processes. The exact pathways are still being elucidated, but preliminary studies suggest involvement in:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects.

- Protein Interactions : It may alter the interaction between proteins, affecting cellular signaling pathways.

Antimicrobial Properties

Studies have shown that sulfonamides exhibit antimicrobial properties. This compound has been investigated for its potential to combat bacterial infections, similar to other compounds in its class. Its efficacy against various bacterial strains is under evaluation, with promising preliminary results suggesting it could serve as a novel antimicrobial agent.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. It has been studied for its effects on cancer cell proliferation and survival. For instance, derivatives of benzenesulfonamides have demonstrated antiproliferative effects in vitro and in vivo, particularly against pancreatic ductal adenocarcinoma cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Sulfanilamide | Contains a single amino group | Antimicrobial |

| N-butylbenzenesulfonamide | Lacks amino groups | Limited biological activity |

| 4-amino-N-butylbenzenesulfonamide | Similar structure but fewer functional groups | Moderate antimicrobial effects |

This table illustrates how the presence of both amino and butyl groups in this compound may enhance its biological activity compared to related compounds.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain cancer cell lines' growth. For example, research indicated a significant reduction in cell viability in pancreatic cancer models when treated with this compound .

Pharmacokinetic Studies

Pharmacokinetic parameters are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical evaluations using models such as SwissADME suggest favorable permeability characteristics for this compound, indicating its potential for effective bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.